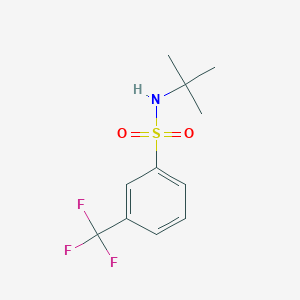![molecular formula C14H17NO3 B5589886 4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)
4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one" involves complex organic synthesis routes, typically starting from basic heterocyclic compounds or through condensation reactions. For example, the synthesis of related spiro compounds often involves metal-catalyzed oxidative cyclization or condensation reactions with various reagents to introduce the spiro framework and the desired functional groups (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to "4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one" is characterized by the presence of a spiro framework that combines different ring systems, including furan rings and cyclohexane rings, in a single molecule. These structures often exhibit interesting conformational properties, with the rings adopting specific orientations that can affect the compound's reactivity and interactions (E. Żesławska et al., 2017).
Chemical Reactions and Properties
Spiro compounds like "4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one" participate in a variety of chemical reactions, including acylation, bromocyclization, and reactions with nitrilimines, leading to the formation of a diverse array of derivatives. These reactions are often mediated by catalysts such as ZnBr2 or involve conditions that promote the formation of spirocyclic frameworks (Yicheng He & Guanyinsheng Qiu, 2017).
Mechanism of Action
Spirotetramat is active against piercing-sucking insects, such as aphids, mites, and white flies, by acting as an ACC inhibitor, interrupting lipid biosynthesis in the insects . Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
Future Directions
The future directions for the use and study of “4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one” and spirotetramat could include further optimization of the synthesis process to reduce costs and increase yield , as well as continued study of its mechanism of action and potential applications in pest control .
properties
IUPAC Name |
4-(furan-2-ylmethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-9-12(15-10-11-5-4-8-17-11)14(18-13)6-2-1-3-7-14/h4-5,8-9,15H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPRLALETZHNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

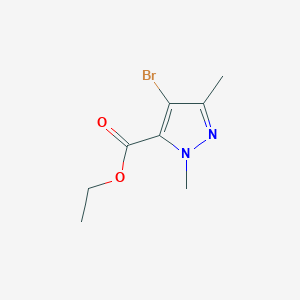
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5589825.png)
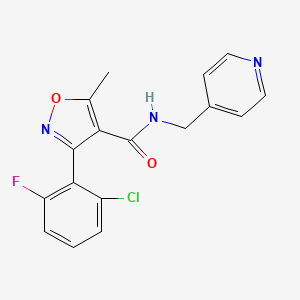
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)


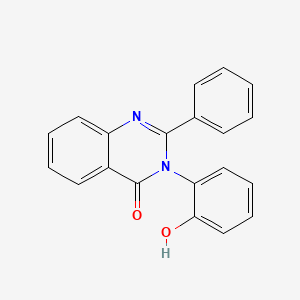
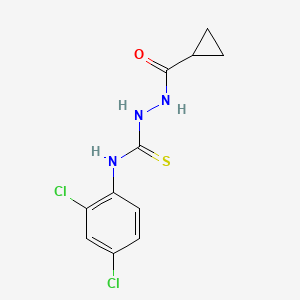
![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)
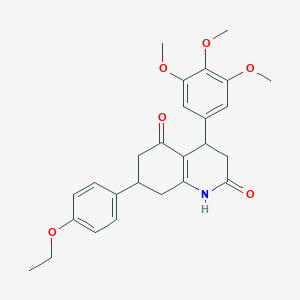
![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)
